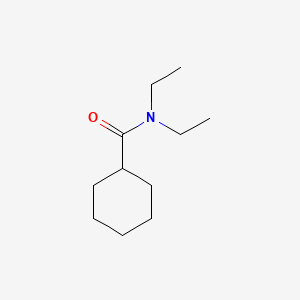
Cyclohexanecarboxamide, N,N-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxamide, N,N-diethyl- is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . It is a derivative of cyclohexane, where the carboxamide group is substituted with two ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxamide, N,N-diethyl- can be synthesized through the reaction of cyclohexanecarboxylic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarboxamide, N,N-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
Cyclohexanecarboxamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid or other oxidized derivatives.
Reduction: Cyclohexylamine or other reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
Cyclohexanecarboxamide, N,N-diethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclohexanecarboxamide, N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Cyclohexanecarboxamide
- Cyclohexylcarboxamide
- Cyclohexaneformamide
- Hexahydrobenzoic acid amide
Uniqueness
Cyclohexanecarboxamide, N,N-diethyl- is unique due to the presence of two ethyl groups on the amide nitrogen, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .
生物活性
Cyclohexanecarboxamide, N,N-diethyl- (CAS Number: 5461-52-9) is a compound of interest in various fields of biological and chemical research. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Cyclohexanecarboxamide, N,N-diethyl- features a cyclohexane ring with a carboxamide group substituted by two ethyl groups on the nitrogen atom. This unique structure influences its reactivity and biological interactions.
Synthesis Methods
The compound can be synthesized through the reaction of cyclohexanecarboxylic acid with diethylamine, employing dehydrating agents such as thionyl chloride or phosphorus trichloride to facilitate amide bond formation. In industrial settings, automated reactors are used to optimize yield and purity through controlled reaction parameters and purification techniques like distillation or recrystallization.
Cyclohexanecarboxamide, N,N-diethyl- is studied for its potential biological activities, particularly its interaction with biomolecules. The compound may function as a ligand that binds to specific proteins or enzymes, modulating their activity. The exact molecular targets remain under investigation but may include enzymes involved in metabolic pathways.
Toxicological Studies
Toxicological assessments have revealed important safety profiles for this compound:
- Skin Sensitization : In studies using the Local Lymph Node Assay (LLNA), no evidence of sensitization was found in mice.
- Repeat Dose Toxicity : A 28-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) at 10 mg/kg body weight per day.
- Genotoxicity : The compound was found non-mutagenic in bacterial reverse mutation tests and non-genotoxic in chromosome aberration tests involving human lymphocytes .
Antimicrobial Activity
Research has indicated that derivatives of cyclohexanecarboxamide possess antimicrobial properties. For instance, certain analogs have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Structure-Activity Relationships (SAR)
Studies on related compounds have highlighted the importance of structural features in determining biological activity. For example, modifications to the amide nitrogen or variations in the cyclohexane ring can significantly alter the compound's efficacy against specific biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Major Biological Activity | Unique Features |
|---|---|---|
| Cyclohexanecarboxamide | Antimicrobial, potential enzyme modulator | Two ethyl groups enhance reactivity |
| Cyclohexylcarboxamide | Moderate antimicrobial activity | Lacks ethyl substitutions |
| Cyclohexaneformamide | Limited biological data | Simple amide structure |
属性
CAS 编号 |
5461-52-9 |
|---|---|
分子式 |
C11H21NO |
分子量 |
183.29 g/mol |
IUPAC 名称 |
N,N-diethylcyclohexanecarboxamide |
InChI |
InChI=1S/C11H21NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 |
InChI 键 |
ODMGIVMJSFDBSW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















